molecular formula C23H28N6O7 B12306040 L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro-

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro-

Cat. No.: B12306040
M. Wt: 500.5 g/mol
InChI Key: AANBPKLRDCDDIW-VMDGZTHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- is a complex peptide derivative that combines multiple amino acids and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Solution-phase synthesis can be advantageous for producing large quantities, while SPPS offers higher purity and ease of purification .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target protein. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: A precursor amino acid with similar aromatic properties.

    L-Tyrosine: Another aromatic amino acid with a hydroxyl group.

    D-Alanine: A component of bacterial cell walls, differing in stereochemistry.

    Glycine: The simplest amino acid, often used as a spacer in peptide synthesis.

Uniqueness

L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-4-nitro- is unique due to its combination of multiple amino acids and a nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N6O7

Molecular Weight

500.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-amino-3-(4-nitrophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C23H28N6O7/c1-13(27-23(34)18(24)10-14-4-8-17(30)9-5-14)22(33)26-12-20(31)28-19(21(25)32)11-15-2-6-16(7-3-15)29(35)36/h2-9,13,18-19,30H,10-12,24H2,1H3,(H2,25,32)(H,26,33)(H,27,34)(H,28,31)/t13-,18+,19+/m1/s1

InChI Key

AANBPKLRDCDDIW-VMDGZTHMSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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